molecular formula C13H18N2 B14196430 (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole CAS No. 919485-65-7

(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B14196430
CAS No.: 919485-65-7
M. Wt: 202.30 g/mol
InChI Key: OKMIEGIKIBOCJN-GFCCVEGCSA-N
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Description

(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is a chiral compound with a specific stereochemistry at the 5th position. This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-methylbenzaldehyde with an appropriate amine, followed by cyclization with a suitable reagent such as ammonium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce dihydroimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding. Its imidazole ring is a common motif in many biologically active molecules, making it a useful tool for probing biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antifungal, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The compound’s stereochemistry may also play a role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The parent compound.

    (5R)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The enantiomer with opposite stereochemistry.

    2-Phenyl-4,5-dihydro-1H-imidazole: A similar compound lacking the methyl and isopropyl groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern

Properties

CAS No.

919485-65-7

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(5S)-2-(4-methylphenyl)-5-propan-2-yl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H18N2/c1-9(2)12-8-14-13(15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,14,15)/t12-/m1/s1

InChI Key

OKMIEGIKIBOCJN-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC[C@@H](N2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NCC(N2)C(C)C

Origin of Product

United States

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